molecular formula C22H24Br2N2O B2498231 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 352200-51-2

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2498231
CAS RN: 352200-51-2
M. Wt: 492.255
InChI Key: YQSYMRHLVVRFLS-UHFFFAOYSA-M
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Description

The compound belongs to a broader class of chemicals known for their potential in therapeutic applications, particularly due to their structural complexity and versatile chemical reactivity. Research on similar compounds has demonstrated significant antimicrobial activity, highlighting the importance of these molecules in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]azepin-1-ium bromides involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone. This method has proven effective for generating a variety of derivatives, some of which exhibit notable antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Molecular Structure Analysis

Molecular structure analyses of related compounds have been conducted using X-ray crystallography, revealing detailed insights into their three-dimensional conformations. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, potentially guiding the design of more effective derivatives.

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]azepines are diverse, with the potential for generating a wide range of functionalized derivatives. These reactions include halogenation, alkylation, and cyclization processes, each contributing to the versatility of these compounds in synthetic organic chemistry. For example, the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles under specific conditions can lead to various quaternary azolium salts and their cyclized imidazo[1,2-a]azepine derivatives (Potikha et al., 2011).

Scientific Research Applications

Antibacterial and Antifungal Activity

One significant application of compounds similar to 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is in the field of medicine, particularly for their antimicrobial properties. Novel derivatives of imidazo[1,2-a]azepine, like those synthesized by Demchenko et al. (2020), have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. These findings suggest a potential for these compounds to be developed into new antibacterial and antifungal agents (Demchenko et al., 2020).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of azepine-based compounds, including those related to the chemical structure , have been widely explored. For instance, the work by Potikha et al. (2011) involves the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, showcasing the versatility and reactivity of these heterocyclic frameworks. Such research underlines the importance of these compounds in synthetic chemistry, providing insights into novel synthetic routes and potential applications in creating new molecules with varied biological activities (Potikha et al., 2011).

Molecular Structure and Analysis

Research into the molecular structure and crystallography of azepine derivatives, such as the study conducted by Yépes et al. (2013), provides crucial insights into the structural features that might influence the biological activity and chemical reactivity of these compounds. Understanding the hydrogen-bonded frameworks and crystal structures can inform the design of new compounds with enhanced properties for various applications, including pharmaceuticals and materials science (Yépes et al., 2013).

Luminescence and Material Science

The study of luminescence in metal complexes, such as those explored by Cao et al. (2015), reveals potential applications of imidazo[1,2-a]azepine derivatives in material science, particularly in the development of new luminescent materials. These materials could have applications in sensors, optical devices, and other technologies that utilize the unique properties of luminescent compounds (Cao et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN2O.BrH/c1-2-26-20-13-11-19(12-14-20)25-21(17-7-9-18(23)10-8-17)16-24-15-5-3-4-6-22(24)25;/h7-14,16H,2-6,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSYMRHLVVRFLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

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